3-bromo-N-pentylpyridin-2-amine
Overview
Description
3-bromo-N-pentylpyridin-2-amine is a synthetic compound with a CAS Number of 885370-46-7 . It has a molecular weight of 243.15 and is a liquid at room temperature . It is used in various fields of research and industry due to its unique physical and chemical properties.
Molecular Structure Analysis
The InChI code for 3-bromo-N-pentylpyridin-2-amine is1S/C10H15BrN2/c1-2-3-4-7-12-10-9 (11)6-5-8-13-10/h5-6,8H,2-4,7H2,1H3, (H,12,13)
. This indicates the presence of carbon, hydrogen, bromine, and nitrogen atoms in the molecule.
Scientific Research Applications
-
Chemodivergent Synthesis
- Field : Organic Chemistry
- Application : This research involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Method : N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results : The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
-
Sustainable Materials for Coating Applications
- Field : Environmental Science and Pollution Research
- Application : This research proposes a sustainable alternative to the widely used petroleum-based epoxy coatings .
- Method : Epoxidized corn oil (ECO) was tested as a potential matrix for advanced nanocomposite coating materials reinforced with 0.25 to 1 wt.% single-walled carbon nanotubes (SW) with carboxyl and amide functionalities .
- Results : The research showed that the elemental composition of the epoxy networks was monitored by XPS, showing the increase of O/C ratio to 0.387 when carboxyl-functionalized SW are added .
properties
IUPAC Name |
3-bromo-N-pentylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-4-7-12-10-9(11)6-5-8-13-10/h5-6,8H,2-4,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQLDOCYSOTQOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-pentylpyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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